Dipotassium 3,4,5,6-tetrabromophthalate

Beschreibung

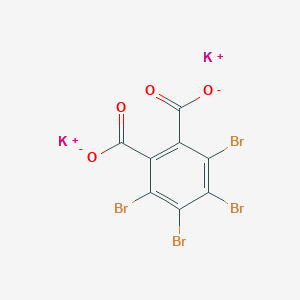

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

dipotassium;3,4,5,6-tetrabromophthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br4O4.2K/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;;/h(H,13,14)(H,15,16);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGCTIUJDSOQNU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Br4K2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13810-83-8 (Parent) | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, potassium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00889670 | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, potassium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18824-74-3 | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, potassium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, potassium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium 3,4,5,6-tetrabromophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for Dipotassium 3,4,5,6 Tetrabromophthalate

Classical Synthesis Routes and Reaction Mechanisms

The traditional and most direct pathway to Dipotassium (B57713) 3,4,5,6-tetrabromophthalate begins with the corresponding anhydride (B1165640). This process involves two principal stages: the hydrolysis of the anhydride ring followed by a neutralization reaction to form the dipotassium salt.

Derivatization from Tetrabromophthalic Anhydride

The initial step in the classical synthesis is the ring-opening hydrolysis of 3,4,5,6-tetrabromophthalic anhydride to yield 3,4,5,6-tetrabromophthalic acid. ontosight.ai This reaction is typically achieved by treating the anhydride with an aqueous base, such as potassium hydroxide (B78521). The mechanism involves a nucleophilic acyl substitution, where a hydroxide ion attacks one of the carbonyl carbons of the anhydride. This leads to the cleavage of the carbon-oxygen bond within the anhydride ring, forming an intermediate carboxylate and a carboxylic acid. A subsequent proton transfer results in the formation of the dicarboxylic acid, 3,4,5,6-tetrabromophthalic acid. lookchem.com

The reaction is generally carried out in an aqueous medium, and the completion of the hydrolysis can be monitored by the dissolution of the sparingly soluble anhydride. The yield for this hydrolysis step is reported to be high, with some literature indicating yields of up to 96% when using potassium hydroxide. lookchem.com

Salt Formation and Precipitation Techniques

Following the successful hydrolysis of the anhydride, the resulting 3,4,5,6-tetrabromophthalic acid is converted into its dipotassium salt. This is a standard acid-base neutralization reaction. If the hydrolysis was performed with a stoichiometric amount of potassium hydroxide (two equivalents), the dipotassium salt is formed in situ. If the hydrolysis was performed under different conditions, a carefully measured amount of a potassium base, typically potassium hydroxide, is added to the aqueous solution of the tetrabromophthalic acid.

The reaction proceeds as follows: C₈H₂Br₄O₄ (Tetrabromophthalic acid) + 2 KOH → C₈Br₄K₂O₄ (Dipotassium 3,4,5,6-tetrabromophthalate) + 2 H₂O

Isolation of the final product, this compound, is achieved through precipitation. This can be induced by several techniques. Cooling the aqueous reaction mixture significantly reduces the solubility of the salt, causing it to crystallize out of the solution. Alternatively, the addition of a water-miscible organic solvent in which the salt has low solubility can be employed to precipitate the product. The solid salt is then collected by filtration, washed with a suitable solvent to remove any residual impurities, and dried to obtain the final product.

Investigations into Precursor Synthesis Methodologies

The economic and environmental viability of producing this compound is heavily dependent on the efficient synthesis of its precursor, 3,4,5,6-tetrabromophthalic anhydride. ontosight.ai Research has therefore been focused on optimizing the bromination of phthalic anhydride.

Directed Bromination of Phthalic Anhydride

The synthesis of 3,4,5,6-tetrabromophthalic anhydride is accomplished via the electrophilic aromatic substitution of phthalic anhydride with elemental bromine. ontosight.ai The electron-withdrawing nature of the anhydride group deactivates the aromatic ring, necessitating harsh reaction conditions to achieve complete substitution.

Several methods have been developed to facilitate this transformation:

Oleum-Based Processes: A common industrial method involves the reaction of phthalic anhydride with excess bromine in fuming sulfuric acid (oleum). google.com The reaction often requires high temperatures (e.g., 170-200°C) and sometimes elevated pressure to drive the reaction to completion. google.com The sulfur trioxide in oleum (B3057394) acts as a powerful oxidizing agent and helps to generate the electrophilic bromine species.

Nitric Acid System: An alternative approach utilizes concentrated nitric acid as the reaction medium. The interaction of phthalic anhydride with bromine in concentrated nitric acid at temperatures between 50-65°C has been shown to yield 3,4,5,6-tetrabromophthalic anhydride in good yields (around 79%). scirp.org

Hydrogen Peroxide Co-reagent: To mitigate the hazards associated with fuming sulfuric acid, a process using bromine and hydrogen peroxide in standard sulfuric acid has been developed. google.com This method provides high yields under comparatively milder conditions, avoiding the need for oleum. google.com

| Method/Reagents | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Bromine, Fuming Sulfuric Acid (Oleum) | Iodine, Iron Powder | 170 - 200 | 20 hours | Favorable | google.comgoogle.com |

| Bromine, Concentrated Nitric Acid | None specified | 50 - 65 | 22 hours | 79 | scirp.org |

| Bromine, Hydrogen Peroxide, Sulfuric Acid | Not specified | 65 | Not specified | 89 | google.com |

| Bromine, Fuming Sulfuric Acid, Tin(IV) chloride | Tin(IV) chloride | 30 - 80 | 13 hours | 95.1 | chemicalbook.com |

Catalytic Systems in Precursor Generation

To enhance the rate and efficiency of the bromination of the deactivated phthalic anhydride ring, various catalytic systems are employed. These catalysts function by polarizing the bromine molecule, increasing its electrophilicity and facilitating the attack on the aromatic ring.

Commonly used catalysts include:

Iron-Based Catalysts: Metallic iron, inorganic iron compounds, and iron salts are effective bromination catalysts. google.com Ferric chloride (FeCl₃) and ferric bromide (FeBr₃) are frequently used. justia.com The iron catalyst typically operates in amounts ranging from 1% to 10% by weight of the phthalic anhydride. google.com

Iodine: Iodine is another classical catalyst used in aromatic bromination reactions, often in conjunction with oleum. google.com

Lewis Acids: Stronger Lewis acids such as tin tetrachloride (SnCl₄) have also been utilized to catalyze the reaction, particularly in fuming sulfuric acid, leading to very high yields. chemicalbook.com

| Catalyst | Catalyst Type | Reaction Conditions | Key Findings/Advantages | Reference(s) |

|---|---|---|---|---|

| Iron (metallic, salts) | Lewis Acid | 170 - 250°C | Effective in amounts of 1-10% by weight; stimulates the reaction, reducing time. | google.comjustia.com |

| Iodine | Halogen | High temperature, in Oleum | Traditional and effective catalyst for aromatic bromination. | google.com |

| Tin(IV) chloride (SnCl₄) | Lewis Acid | 30 - 80°C in Fuming H₂SO₄ | Enables high yield (95.1%) under staged temperature conditions. | chemicalbook.com |

Emerging Synthetic Strategies for Related Brominated Phthalates

Recent research in organic synthesis has emphasized the development of more sustainable and efficient methodologies. While specific studies on this compound are limited, trends in the synthesis of related brominated aromatic compounds suggest potential future directions.

One emerging area is the development of "greener" bromination protocols that avoid the use of hazardous reagents like liquid bromine and harsh acids. An example is the in-situ generation of the brominating agent. A method for the bromination of phenol (B47542) involves using a mixture of an alkali metal bromide (e.g., sodium bromide) and a bromate (B103136) (e.g., sodium bromate) in the presence of an acid. google.com This generates the reactive bromine species directly in the reaction vessel, offering a safer alternative to handling elemental bromine. google.com

For other related heterocyclic compounds like 7-Amino-Phthalide, a protocol has been developed where the bromide ion itself acts as a reducing agent for concentrated sulfuric acid at high temperatures (170°C), which in turn oxidizes the bromide to an electrophilic brominating species. chemrxiv.org This strategy avoids the need for an external bromine source entirely. chemrxiv.org

More advanced synthetic methodologies, such as N-directed bromoboration reactions or the application of flow chemistry, biocatalysis, and electrochemistry, are transforming the synthesis of complex aromatic compounds. ed.ac.uknumberanalytics.com While not yet applied to tetrabromophthalate synthesis, these techniques offer potential pathways for more controlled, scalable, and environmentally benign production in the future. numberanalytics.com

Esterification Reactions and Catalytic Optimization (e.g., Diesters)

The synthesis of diesters from 3,4,5,6-tetrabromophthalic acid or its anhydride is a fundamental pathway for producing various derivatives, including the precursor to this compound. Esterification is typically achieved by reacting tetrabromophthalic anhydride with a range of alcohols. google.com This process involves heating the reactants, often in the presence of a catalyst, to facilitate the reaction and remove the water formed as a byproduct. google.comyoutube.com

The reaction conditions can be manipulated to control the outcome. For instance, the esterification of tetrabromophthalic anhydride with monohydric or polyhydric alcohols is generally conducted at temperatures ranging from 120°C up to the boiling point of the specific alcohol used. google.com To prevent unwanted side reactions and degradation, it is often advantageous to carry out the esterification in an inert atmosphere, such as under nitrogen or carbon dioxide. google.com The molar ratio of the reactants is also a critical parameter; for polyesterification, the molar ratio of tetrabromophthalic acid to alcohol may be approximately 1:2.1 to 1:2.2. google.com

Catalytic optimization is crucial for enhancing the efficiency, selectivity, and environmental friendliness of esterification reactions. The success of a catalytic reaction is influenced by a multitude of factors, including the choice of catalyst and ligands, solvent, temperature, and reactant concentrations. researchgate.net While traditional methods may use strong mineral acids, contemporary research focuses on developing more benign and reusable catalyst systems.

Solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), have demonstrated effectiveness in esterification processes. nih.gov These catalysts offer advantages like easy separation from the reaction mixture, reusability, and reduced corrosive impact, aligning with the principles of green chemistry. The combination of a Dowex resin with an additive like sodium iodide (NaI) can create a highly effective system for various esterifications, often yielding excellent results under mild conditions. nih.gov Another approach involves using porous phenolsulfonic acid-formaldehyde (PSF) resins, which have shown high performance in the esterification of fatty acids even without solvents or water removal, and can be reused numerous times without significant loss of activity. organic-chemistry.org

The optimization process involves a systematic investigation of reaction parameters to maximize catalyst efficiency and product yield. researchgate.net This can include screening different catalysts, adjusting temperature and pressure, and modifying the catalyst support structure to improve performance. escholarship.orgbeilstein-journals.org

Table 1: Catalytic Approaches in Esterification Reactions

| Catalyst System | Key Features | Typical Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| Traditional Acid Catalysts (e.g., H₂SO₄) | Homogeneous liquid acid catalyst. | Reaction with alcohol under heat, often requiring water removal. | Effective and widely understood. | youtube.com |

| Dowex H+ / NaI | Heterogeneous solid acid catalyst system. | Stirring at room temperature or with moderate heat (e.g., 65°C). | Reusable catalyst, simple work-up, high yields, environmentally friendly. | nih.gov |

| Phenolsulfonic Acid-Formaldehyde (PSF) Resin | Porous solid acid catalyst. | Solvent-free conditions, no water removal needed. | Highly reusable (up to 30 times), high catalytic activity. | organic-chemistry.org |

| 2,2'-biphenol-derived Phosphoric Acid | Organocatalyst. | Dehydrative esterification in toluene (B28343) at 100°C. | Promotes reaction without the need to remove water. | organic-chemistry.org |

Non-Conventional Synthesis Techniques (e.g., Sonication, Microwave Irradiation, UV Light Exposure)

Advancements in synthetic methodology have introduced non-conventional energy sources to drive chemical reactions, often leading to significant improvements in reaction times, yields, and energy efficiency. These techniques are being explored for various organic syntheses, including the formation of organobromine compounds and their derivatives.

Sonication

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The application of ultrasonic irradiation can significantly intensify reactions that may not proceed under conventional mechanical stirring. researchgate.net This effect is often attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. In the context of producing brominated aromatics, sonication has been shown to facilitate the molybdate-catalyzed bromination of various aromatic compounds in a biphasic system, a reaction that does not occur with simple mechanical agitation. researchgate.net Furthermore, sonochemical methods have been successfully applied to the esterification of carboxylic acids, achieving high yields in short reaction times without the need for extensive purification. organic-chemistry.org

Table 2: Effects of Sonication on Organic Synthesis

| Reaction Type | Technique | Key Findings | Advantages | Reference |

|---|---|---|---|---|

| Bromination of Aromatic Compounds | Ultrasonic irradiation (47 kHz) in a biphasic system. | Reaction proceeds under sonication but not with mechanical stirring. Significant intensification of the reaction is observed. | Enables difficult reactions, potential for improved efficiency. | researchgate.net |

| Methyl Esterification of Carboxylic Acids | Sonochemical method with a polymer-supported catalyst. | Rapid preparation of methyl esters (short reaction times). | High yields, high purity without column chromatography, suitable for sensitive molecules. | organic-chemistry.org |

Microwave Irradiation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern chemistry. lew.ro This technique uses microwave energy to heat the reaction mixture directly and efficiently through a process known as dielectric heating. nih.gov Unlike conventional heating where heat is transferred through convection, microwave irradiation interacts directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.govnih.gov This often results in a dramatic reduction in reaction times, from hours or days to mere minutes. lew.ro MAOS has been applied to a vast range of reactions, including the synthesis of heterocyclic compounds, where it has been shown to improve yields, enhance product purity, and reduce energy consumption. lew.ronih.govmdpi.com The application of microwave heating to the esterification of tetrabromophthalic anhydride could potentially offer similar benefits, providing a faster and more energy-efficient pathway to its diester derivatives.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Reflux) | Microwave-Assisted Method | Key Improvement | Reference |

|---|---|---|---|---|

| Thiosemicarbazone Synthesis | 480 minutes | 3 minutes (solvent-free) or 20-40 minutes (in ethanol) | Drastic reduction in reaction time with satisfactory yields. | mdpi.com |

| Quinoline Synthesis | N/A | 5 minutes (in aqueous ethanol (B145695) at 50°C) | Excellent yields (91-98%) in a very short time using an eco-friendly solvent. | nih.gov |

| Spiro-indolenine to Quinoline Conversion | 15 minutes at room temp (forms spiro-indolenine) | 30 minutes at 100°C | Changes reaction pathway to yield quinolines in excellent yields (95-99%). | nih.gov |

UV Light Exposure

Photochemical methods, employing ultraviolet (UV) or visible light, offer another green and selective avenue for organic synthesis. nih.gov UV light can initiate chemical reactions by providing the energy needed to break chemical bonds, often leading to the formation of highly reactive free radicals. youtube.com This principle is commonly used in halogenation reactions. For instance, the bromination of aromatic compounds can be induced by visible or UV light, providing an economical and environmentally friendly alternative to traditional methods that may require harsh reagents. nih.gov The mechanism often involves the light-induced generation of bromine radicals from a source like N-bromosuccinimide (NBS), which then participate in electrophilic substitution or free-radical chain reactions. nih.govyoutube.com This technique could be particularly relevant for the synthesis of the precursor, tetrabromophthalic anhydride, which is produced by the bromination of phthalic anhydride. google.com

Table 4: UV Light-Induced Bromination Reactions

| Substrate | Brominating Agent | Conditions | Mechanism | Advantages | Reference |

|---|---|---|---|---|---|

| Alkanes (e.g., ethane) | Bromine (Br₂) | UV light | Free-radical chain reaction initiated by homolytic cleavage of Br₂. | Enables reaction of otherwise unreactive alkanes. | youtube.com |

| Uracil Derivatives / Arenes | N-bromosuccinimide (NBS) | Visible or UV light | Formation of bromine radicals from NBS, followed by electrophilic substitution. | Green, economical, and selective process. Avoids toxic solvents like CCl₄. | nih.gov |

Advanced Spectroscopic and Structural Characterization of Dipotassium 3,4,5,6 Tetrabromophthalate

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For an ionic salt like Dipotassium (B57713) 3,4,5,6-tetrabromophthalate, FTIR would be instrumental in confirming the presence of the carboxylate groups (COO⁻) and the characteristic vibrations of the tetrabrominated aromatic ring.

Key expected spectral features for Dipotassium 3,4,5,6-tetrabromophthalate would include:

Carboxylate Anion (COO⁻) Vibrations: Strong asymmetric and symmetric stretching vibrations, typically observed in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. The positions of these bands are sensitive to the coordinating cation (in this case, potassium).

Aromatic C-C Stretching: Vibrations associated with the benzene (B151609) ring, which would appear in the 1600-1400 cm⁻¹ region.

C-Br Stretching: Vibrations involving the carbon-bromine bonds, typically found in the lower frequency region of the mid-IR spectrum.

Aromatic C-H Bending: Out-of-plane bending vibrations that are characteristic of the substitution pattern on the aromatic ring.

Despite the theoretical utility of this technique, a specific, published FTIR spectrum for this compound could not be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. By observing the magnetic properties of atomic nuclei, NMR can provide information about the connectivity of atoms, the electronic environment of nuclei, and the three-dimensional structure of molecules.

For this compound, ¹³C NMR would be the most informative technique, as there are no hydrogen atoms on the aromatic ring. A proton-decoupled ¹³C NMR spectrum would be expected to show distinct signals for the different carbon atoms in the molecule:

Carboxylate Carbons (COO⁻): These would typically appear in the downfield region of the spectrum (around 170-180 ppm).

Brominated Aromatic Carbons: The four carbon atoms attached to bromine would have their chemical shifts influenced by the electron-withdrawing nature of the bromine atoms.

Carboxylate-Attached Aromatic Carbons: The two carbon atoms to which the carboxylate groups are attached would also have a characteristic chemical shift.

NMR spectroscopy is also a primary method for assessing the purity of a sample. The presence of unexpected signals would indicate impurities. However, specific experimental NMR data for this compound is not available in the reviewed literature.

X-Ray Diffraction (XRD) Analysis for Crystalline Structure and Amorphous Phase Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice.

For this compound, a single-crystal XRD analysis would provide:

Precise bond lengths and angles for the tetrabromophthalate dianion.

The coordination environment of the potassium cations, including their interactions with the carboxylate oxygen atoms.

The packing arrangement of the ions in the crystal lattice.

Powder XRD could be used to identify the crystalline phases present in a bulk sample and to assess its degree of crystallinity. Despite the fundamental importance of this technique for solid-state characterization, no published crystal structure or XRD pattern for this compound could be identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The resulting spectrum can provide information about the presence of chromophores (light-absorbing groups) and conjugated systems.

The tetrabromophthalate dianion contains a substituted benzene ring, which is a chromophore. The UV-Vis spectrum of this compound in a suitable solvent (such as water) would be expected to show absorption bands in the UV region, corresponding to π → π* transitions of the aromatic system. The position and intensity of these absorption maxima would be influenced by the bromine and carboxylate substituents.

A representative data table for a UV-Vis analysis would typically include the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε). However, no such experimental data has been published for this compound.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For an ionic compound like this compound, techniques such as electrospray ionization (ESI) would be suitable. In negative ion mode ESI-MS, one would expect to observe the tetrabromophthalate dianion [C₈Br₄O₄]²⁻ or related species. High-resolution mass spectrometry would allow for the determination of the exact mass, which can be used to confirm the elemental composition.

A detailed fragmentation analysis could provide further structural confirmation. However, a specific mass spectrum or fragmentation data for this compound has not been found in the scientific literature.

Chemical Reactivity and Mechanistic Studies of Dipotassium 3,4,5,6 Tetrabromophthalate

Inorganic Reactivity and Salt Transformations

The inorganic reactivity of dipotassium (B57713) 3,4,5,6-tetrabromophthalate is characteristic of a salt of a dicarboxylic acid. In aqueous solutions, it dissociates into dipotassium cations (2K⁺) and the 3,4,5,6-tetrabromophthalate dianion (C₈Br₄O₄²⁻).

Precipitation Reactions with Divalent Metal Cations (e.g., Calcium)

A common reaction of phthalate (B1215562) salts in solution is their interaction with divalent metal cations, which can lead to the formation of precipitates if the resulting salt has low solubility in the solvent. In the case of dipotassium 3,4,5,6-tetrabromophthalate, the addition of a solution containing divalent cations, such as calcium chloride (CaCl₂), is expected to result in a precipitation reaction.

The solubility of alkaline earth metal salts of dicarboxylic acids tends to decrease as the size of the cation increases, although this trend can be influenced by hydration energies. libretexts.orgdoubtnut.com For phthalates, the calcium salt is generally less soluble than the corresponding alkali metal salts. The reaction proceeds via a double displacement mechanism, where the potassium ions are exchanged for the calcium ions.

Reaction Equation:

C₈Br₄O₄K₂(aq) + CaCl₂(aq) → C₈Br₄O₄Ca(s) + 2KCl(aq)

The resulting calcium 3,4,5,6-tetrabromophthalate is predicted to be a solid precipitate, effectively removing the tetrabromophthalate anion from the solution. The driving force for this reaction is the formation of the insoluble salt. The solubility of such salts is influenced by factors including temperature, pH, and the ionic strength of the solution.

Table 1: Predicted Solubility of Tetrabromophthalate Salts

| Cation | Anion | Resulting Salt | Predicted Solubility in Water |

|---|---|---|---|

| Potassium (K⁺) | 3,4,5,6-Tetrabromophthalate | This compound | Soluble |

| Calcium (Ca²⁺) | 3,4,5,6-Tetrabromophthalate | Calcium 3,4,5,6-tetrabromophthalate | Sparingly soluble to insoluble |

Organic Transformations and Functional Group Chemistry

The organic chemistry of this compound is centered around the reactivity of the carboxylate functional groups. These groups can undergo reactions typical of carboxylates, although the steric hindrance and electronic effects of the four bromine atoms on the aromatic ring can influence the reaction rates and pathways.

The carboxylate groups can, for instance, be converted back to the carboxylic acid form by treatment with a strong acid. Esterification, a common reaction of carboxylic acids, would require the conversion of the dipotassium salt to the diacid form first, followed by reaction with an alcohol under acidic conditions.

Furthermore, the aromatic ring itself, being electron-deficient due to the presence of four electron-withdrawing bromine atoms and two carboxylate groups, is generally deactivated towards electrophilic aromatic substitution. Conversely, it would be more susceptible to nucleophilic aromatic substitution, although the steric bulk of the bromine atoms would likely make such reactions challenging.

Degradation Mechanisms of Brominated Phthalate Derivatives

The environmental persistence and degradation of brominated phthalates are of significant interest. The degradation of these compounds can occur through various abiotic and biotic pathways.

Photodegradation Pathways (e.g., Debromination)

Brominated aromatic compounds are known to undergo photodegradation upon exposure to ultraviolet (UV) radiation. Studies on related brominated flame retardants have shown that a primary photodegradation pathway is debromination, where a carbon-bromine bond is cleaved. nih.govfera.co.uk This process can occur stepwise, leading to the formation of less-brominated phthalate derivatives.

For the 3,4,5,6-tetrabromophthalate anion, it is plausible that UV irradiation could lead to the homolytic cleavage of a C-Br bond, generating a radical intermediate. This radical could then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form a tri-brominated phthalate. Repeated debromination could eventually lead to the formation of phthalic acid itself.

Studies on the photodegradation of phthalic acid have shown that it follows first-order kinetics and is pH-dependent, with higher degradation rates in acidic conditions. morressier.com The presence of species like nitrite (B80452) and nitrate (B79036) can also enhance the photodegradation rate. morressier.com While direct debromination is a key pathway for brominated aromatics, the degradation of the phthalate backbone can also occur, leading to the formation of smaller organic molecules through ring-opening and subsequent oxidation. frontiersin.orgresearchgate.net

Biotransformation Processes and Metabolite Identification (e.g., Mono-esters of Bis(2-ethylhexyl) tetrabromophthalate)

The biotransformation of brominated phthalates is a critical aspect of their environmental fate and toxicology. While information on the direct biotransformation of this compound is limited, extensive research has been conducted on its widely used diester derivative, bis(2-ethylhexyl) tetrabromophthalate (TBPH).

Studies have shown that TBPH can be metabolized by various organisms. A primary biotransformation pathway is the hydrolysis of one of the ester linkages, catalyzed by enzymes such as carboxylesterases. researchgate.netacs.org This results in the formation of mono(2-ethylhexyl) tetrabromophthalate (TBMEHP) and 2-ethylhexanol. researchgate.netacs.org

Biotransformation of TBPH:

TBPH → Mono(2-ethylhexyl) tetrabromophthalate (TBMEHP) + 2-ethylhexanol

Further degradation of TBMEHP could potentially lead to the formation of 3,4,5,6-tetrabromophthalic acid, the parent acid of the dipotassium salt . The rate and extent of this biotransformation can vary significantly between species. For instance, in vitro studies have shown that while human and rat liver subcellular fractions did not produce metabolites of TBPH, purified porcine carboxylesterase was able to form TBMEHP. researchgate.net Some studies with aquatic organisms have shown little evidence of TBPH biotransformation. nih.gov

Table 2: In Vitro Metabolism of TBPH

| Enzyme Source | Metabolite Formed | Approximate Rate of Formation |

|---|---|---|

| Human and Rat Liver Subcellular Fractions | No metabolites detected | N/A |

| Purified Porcine Carboxylesterase | Mono(2-ethylhexyl) tetrabromophthalate (TBMEHP) | 1.08 pmol min⁻¹ mg protein⁻¹ |

Hydrolytic Stability of Related Anhydrides and Esters

The hydrolytic stability of related compounds provides insight into the potential for the formation of 3,4,5,6-tetrabromophthalic acid in aqueous environments. Tetrabromophthalic anhydride (B1165640), a precursor in the synthesis of many brominated phthalates, reacts with water to form 3,4,5,6-tetrabromophthalic acid. noaa.gov This hydrolysis can be accelerated by acids. noaa.gov

C₈Br₄O₃ + H₂O → C₈H₂Br₄O₄

The hydrolysis of phthalate esters, such as TBPH, is generally slow in pure water but can be catalyzed by acids or bases. libretexts.org Under acidic conditions, the reaction is reversible, while under basic conditions (saponification), the reaction is irreversible due to the formation of the carboxylate salt. libretexts.org The ultimate hydrolysis product of TBPH is 3,4,5,6-tetrabromophthalic acid, which is expected to be persistent in the environment. epa.gov The low water solubility of esters like TBPH can, however, limit the effective rate of hydrolysis in the environment. epa.gov

Mechanistic Aspects of Flame Retardancy in Halogenated Systems

The role of halogenated compounds, particularly those containing bromine, as flame retardants is a well-established area of fire safety science. Their efficacy lies in their ability to interrupt the combustion cycle, primarily in the gas phase, although condensed-phase actions can also contribute. This compound, as a member of this class, is understood to function through similar chemical pathways. The following subsections detail the mechanistic aspects of flame retardancy pertinent to such halogenated systems.

The primary mechanism by which brominated flame retardants inhibit combustion is through a series of radical reactions in the gas phase. murdoch.edu.au During the pyrolysis of a polymer, flammable volatile compounds are released and combust in the presence of oxygen, a process sustained by high-energy free radicals, most notably hydroxyl (•OH) and hydrogen (H•) radicals. Brominated flame retardants are designed to activate at the temperature of polymer decomposition, releasing bromine-containing species that interfere with this radical chain reaction.

Upon heating, the C-Br bonds in the aromatic structure of a compound like this compound would cleave, releasing bromine atoms (Br•) into the gaseous phase where the flame is present. These bromine atoms are highly effective at trapping the energetic H• and •OH radicals that propagate the fire. The key reactions in this process are as follows:

Formation of Hydrogen Bromide: The released bromine radical (Br•) reacts with a hydrocarbon fuel molecule (R-H) to form hydrogen bromide (HBr). R-H + Br• → R• + HBr

Radical Quenching: The HBr then reacts with the highly reactive H• and •OH radicals, replacing them with a much less reactive bromine radical. murdoch.edu.au H• + HBr → H₂ + Br• •OH + HBr → H₂O + Br•

This cycle effectively removes the key chain-carrying radicals from the flame, slowing down the combustion process and reducing heat generation. The lower reactivity of the bromine radical compared to the hydroxyl and hydrogen radicals is a crucial factor in the flame-retardant efficiency of brominated compounds.

In addition to the chemical inhibition in the gas phase, some halogenated flame retardants can also exert a flame-retardant effect in the condensed phase (i.e., within the solid polymer). This mechanism involves the formation of a protective char layer on the surface of the material. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and slowing the release of flammable volatiles into the gas phase. While this mechanism is more commonly associated with phosphorus-based flame retardants, some brominated compounds can contribute to char formation, particularly in synergistic systems. For aromatic compounds like this compound, the stable aromatic rings can promote the formation of a carbonaceous char.

The effectiveness of halogenated flame retardants is often significantly enhanced by the addition of synergists, with antimony trioxide (Sb₂O₃) being the most common. sid.ir This synergistic effect is primarily a gas-phase phenomenon. In the presence of a brominated flame retardant, antimony trioxide reacts with the released hydrogen bromide (HBr) to form antimony trihalides and oxyhalides, such as antimony tribromide (SbBr₃). sid.ir These antimony species are also volatile and act as potent radical traps in the flame, further inhibiting the combustion process. The proposed reactions are:

Sb₂O₃ + 6 HBr → 2 SbBr₃ + 3 H₂O

The antimony trihalides then undergo a series of reactions in the flame that catalytically remove H• radicals. The synergistic action of antimony with halogens allows for a lower loading of the flame retardant to achieve the desired level of fire safety.

The thermal decomposition of the flame retardant is a critical first step in its action. Aromatic brominated compounds are generally more thermally stable than their aliphatic counterparts. This stability ensures that the bromine is released at a temperature that coincides with the decomposition of the polymer, maximizing its flame-retardant effect. The decomposition of this compound would be expected to yield bromine radicals and other brominated aromatic fragments. Studies on similar brominated aromatic compounds have shown that thermal degradation can produce a range of products, including hydrogen bromide, brominated benzenes, and phenols. murdoch.edu.auciop.pl

Below is a table summarizing the key mechanistic aspects of halogenated flame retardants:

| Mechanism Phase | Description | Key Chemical Species |

| Gas Phase | Interruption of the radical chain reactions of combustion. | H•, •OH, Br•, HBr |

| Condensed Phase | Formation of a protective char layer that insulates the polymer. | Carbonaceous char |

| Synergistic Action | Enhanced radical trapping in the gas phase. | Sb₂O₃, SbBr₃, SbOBr |

Advanced Analytical Methodologies for Detection and Quantification of Brominated Phthalates in Complex Matrices

Chromatographic Techniques Coupled with High-Resolution Mass Spectrometry

The coupling of chromatographic separation with high-resolution mass spectrometry provides a powerful tool for the unambiguous identification and quantification of brominated phthalates. These methods offer high sensitivity and selectivity, which are critical for analyzing trace levels of target compounds in intricate samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including various brominated flame retardants (BFRs) and phthalate (B1215562) esters. shimadzu.com For non-volatile salts like dipotassium (B57713) tetrabromophthalate, derivatization to a more volatile ester form or analysis of its corresponding acid or anhydride (B1165640) following sample preparation would be a necessary step. Alternatively, pyrolysis-GC/MS can be employed to thermally desorb and analyze the compound from a polymer matrix without the need for solvent extraction. shimadzu.comnih.gov

Method development for the GC-MS analysis of tetrabromophthalates involves several critical steps:

Sample Preparation : Traditional methods involve solvent extraction from the sample matrix, followed by cleanup and concentration. shimadzu.com Common extraction techniques include Soxhlet and ultrasonic-assisted extraction (UAE). nih.gov For polymer matrices, pyrolysis-GC/MS offers a solvent-free alternative by thermally desorbing the analytes directly into the GC system. shimadzu.comshimadzu.com

Chromatographic Separation : The choice of the GC column is vital for resolving the target analytes from other matrix components. Columns with a 5-type (e.g., 5% diphenyl/95% dimethyl polysiloxane) or XLB-type stationary phase are commonly used for phthalate and BFR analysis due to their ability to separate structurally similar compounds. restek.com Optimized temperature programs are essential to ensure efficient separation without thermal degradation of the analytes. nih.gov

Mass Spectrometric Detection : High-resolution mass spectrometry is employed for its high selectivity and sensitivity. nilu.no Analysis is often performed in selected ion monitoring (SIM) mode to enhance sensitivity for target compounds. shimadzu.com For complex samples, a simultaneous full scan and SIM acquisition method (Scan/SIM) can be used to identify unknown compounds while quantifying target analytes. shimadzu.comgcms.cz

Table 1: Exemplary GC-MS Method Parameters for Brominated Phthalate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Injection Technique | Pyrolysis or Split/Splitless Injection | shimadzu.comnih.gov |

| Column Type | Ultra ALLOY-PBDE (15 m x 0.25 mm I.D., 0.05 µm film thickness) | shimadzu.com |

| Carrier Gas | Helium at a constant linear velocity (e.g., 52.1 cm/sec) | nih.gov |

| Oven Temperature Program | Initial 80°C, ramped to 300°C at 20°C/min, hold for 5 min | nih.gov |

| MS Ionization Mode | Electron Ionization (EI) | nih.gov |

| MS Detection Mode | Selected Ion Monitoring (SIM) and/or Full Scan | shimadzu.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is increasingly used for the analysis of BFRs and phthalates, particularly for compounds that are thermally labile, have low volatility, or are highly polar. waters.com This makes it a suitable technique for the direct analysis of phthalate salts or their degradation products in aqueous samples.

LC-MS/MS methods offer several advantages, including minimal sample preparation for liquid samples (often a "dilute and shoot" approach), high throughput, and excellent sensitivity and selectivity. waters.com The development of a robust LC-MS/MS method involves optimizing the mobile phase composition, gradient elution, and mass spectrometer parameters.

Chromatographic Separation : Reversed-phase chromatography using C18 columns is common for separating phthalates. sciex.coms4science.at A gradient elution with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives like ammonium (B1175870) acetate, is typically employed. sciex.com

Mass Spectrometric Detection : Electrospray ionization (ESI) is a common ionization source used for phthalate analysis, which can be operated in both positive and negative ion modes. sciex.comnih.gov Detection is typically performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. sciex.com For instance, many phthalates produce a characteristic fragment ion at m/z 149, which can be used in precursor ion scans to screen for a wide range of phthalates in a sample. mdpi.com

Recent studies on bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBPH), a structurally related compound, have utilized LC with high-resolution mass spectrometry (LC-UHRMS) for the detection and quantification of the parent compound and its hydroxylated metabolites in house dust. nih.gov This approach demonstrates the power of LC-MS for characterizing brominated phthalates and their transformation products in complex environmental matrices.

Table 2: Typical LC-MS/MS Parameters for Phthalate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 2.7 µm) | s4science.at |

| Mobile Phase | Gradient of water and methanol with ammonium acetate | sciex.com |

| Ionization Source | Electrospray Ionization (ESI) | sciex.com |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | waters.com |

| Monitored Transition (Example) | Precursor ion scan for m/z 149 | mdpi.com |

Spectroscopic and Elemental Analysis Methods

Spectroscopic and elemental analysis techniques provide complementary information to chromatographic methods. These methods are particularly useful for determining the total bromine content or for rapid screening of materials without extensive sample preparation.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Elemental Composition

Inductively coupled plasma-optical emission spectrometry (ICP-OES) is a powerful technique for determining the elemental composition of a sample. spectroscopyonline.com While not traditionally used for halogens due to their high excitation energies, recent advancements in spectrometer design have enabled the reliable measurement of bromine. spectroscopyonline.comhoriba.com

The detection limit for bromine by ICP-OES can be relatively high compared to other techniques, but it is suitable for analyzing samples with higher concentrations of brominated substances. researchgate.net

X-Ray Fluorescence (XRF) Spectroscopy for Bromine Content Assessment

X-ray fluorescence (XRF) spectroscopy is a non-destructive analytical technique used for elemental analysis. researchgate.net It is widely employed for the rapid screening of bromine content in various materials, particularly in waste electrical and electronic equipment (WEEE) polymers, to check for compliance with regulations on BFRs. nih.govipcp.ch

The principle of XRF involves irradiating a sample with X-rays, which causes the ejection of inner shell electrons from atoms. The resulting vacancies are filled by electrons from higher energy shells, leading to the emission of secondary X-rays with energies characteristic of each element. By measuring the energy and intensity of these fluorescent X-rays, the elemental composition of the sample can be determined. acs.org

Hand-held XRF analyzers are particularly useful for in-situ screening, providing quick, semi-quantitative results for bromine content. nih.govipcp.ch For more accurate quantification, laboratory-based wavelength-dispersive XRF (WD-XRF) can be used, often with calibration against certified reference materials. researchgate.net

Table 3: Comparison of Elemental Analysis Techniques for Bromine

| Technique | Principle | Sample Preparation | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| ICP-OES | Measures emitted light from excited atoms in a plasma | Acid digestion required | Accurate elemental quantification | Destructive; Higher detection limits for Br | spectroscopyonline.comresearchgate.net |

| XRF | Measures fluorescent X-rays emitted after excitation | Minimal to none (non-destructive) | Rapid, portable, non-destructive screening | Matrix effects; lower sensitivity than other methods | researchgate.netnih.gov |

Biosensing Technologies for Environmental Monitoring of Brominated Compounds

Biosensors are emerging as a promising technology for the rapid, sensitive, and cost-effective monitoring of environmental pollutants like BFRs. frontiersin.orgresearcher.life These devices integrate a biological recognition element (e.g., enzyme, antibody, or nucleic acid) with a physical transducer to generate a measurable signal upon interaction with the target analyte. eujournal.org

For brominated compounds, various biosensor types have been developed:

Electrochemical Biosensors : These sensors measure changes in electrical properties (e.g., current or impedance) resulting from the interaction between the target compound and the biorecognition element. frontiersin.org They offer high sensitivity, portability, and rapid response times, making them suitable for in-situ monitoring. frontiersin.org

Fluorescent Probes : Some biosensors utilize fluorescent probes that are quenched or enhanced in the presence of the target brominated compound, allowing for optical detection. mdpi.com

While research into biosensors for specific brominated phthalates is still developing, the technology shows great potential for the broader screening of BFR contamination in environmental samples. frontiersin.org They can serve as valuable early-warning systems to identify areas requiring more detailed analysis by conventional chromatographic methods. researcher.life

Immunoassays and Antibody-Based Detection Systems

Immunoassays utilize the highly specific binding between an antibody and an antigen to detect and quantify target molecules. For small molecules like the tetrabromophthalate anion, the compound acts as a hapten, which must be conjugated to a larger carrier protein to elicit an immune response and produce specific antibodies.

The development of an immunoassay for Dipotassium 3,4,5,6-tetrabromophthalate would involve the production of monoclonal antibodies that specifically recognize the 3,4,5,6-tetrabromophthalate structure. This process allows for the creation of various assay formats, most notably the Enzyme-Linked Immunosorbent Assay (ELISA). In a competitive ELISA format, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. This approach has been successfully developed for other phthalates, such as dibutyl phthalate (DBP), demonstrating its feasibility for the broader class of compounds.

Key research findings in the development of immunoassays for related compounds highlight the critical importance of hapten design and the high specificity achievable with monoclonal antibodies. These assays offer advantages of high throughput, sensitivity, and cost-effectiveness compared to traditional chromatographic methods.

Table 1: Comparison of Immunoassay Formats Potentially Applicable to Brominated Phthalate Detection This table is interactive. You can sort and filter the data.

| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Fluorescence Immunoassay (FIA) | Chemiluminescence Immunoassay (CLIA) |

|---|---|---|---|

| Principle | Enzymatic color change | Fluorescence signal detection | Light emission from a chemical reaction |

| Primary Advantage | Cost-effective, high-throughput | High sensitivity, wide dynamic range | Extremely high sensitivity, low background |

| Detection Limit | ng/mL to pg/mL range | pg/mL to fg/mL range | fg/mL to ag/mL range |

| Instrumentation | Spectrophotometer (plate reader) | Fluorometer | Luminometer |

| Common Application | Environmental screening, food safety | Clinical diagnostics, trace analysis | Ultrasensitive biomarker detection |

Surface Plasmon Resonance (SPR) Sensors for Real-time Monitoring

Surface Plasmon Resonance (SPR) is a powerful optical technique for real-time, label-free monitoring of molecular interactions. acs.org An SPR biosensor measures changes in the refractive index at the surface of a metal film (typically gold) when a target analyte binds to biorecognition molecules immobilized on the surface. acs.orgnilu.no This change in refractive index alters the angle at which surface plasmons are excited by polarized light, providing a quantitative measure of the binding event. acs.org

For the detection of this compound, specific antibodies or synthetic receptors would be immobilized on the SPR sensor chip. As a sample flows over the chip, the tetrabromophthalate anions would bind to these receptors, generating a real-time signal proportional to their concentration. This technology offers significant advantages for environmental monitoring due to its speed and ability to provide kinetic data on binding interactions. nilu.nofrontiersin.org Research on other BFRs, such as Polybrominated Diphenyl Ethers (PBDEs), has demonstrated the potential of SPR-based biosensors for screening chemicals that disrupt biological pathways. asme.org

Impedance Biosensors: Principles and Challenges

Electrochemical Impedance Spectroscopy (EIS) is an analytical technique that measures the opposition of an electrochemical system to an alternating current over a range of frequencies. ijitee.org An impedance biosensor is created by immobilizing a biorecognition element (like an antibody) onto an electrode surface. nih.gov When the target analyte binds to the receptor, it alters the dielectric and conductive properties at the electrode-solution interface, leading to a measurable change in impedance. mdpi.comnih.gov This change, often measured as the charge-transfer resistance (Rct), can be correlated to the analyte's concentration. mdpi.com

The application of impedance biosensors for detecting small organic molecules like tetrabromophthalate is promising due to the all-electrical nature and potential for miniaturization of these devices. nih.govacs.org Studies have demonstrated the detection of other BFRs, such as 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47), and various phthalates using this principle. acs.orgnih.govmdpi.com

However, significant challenges remain. Key issues include:

Non-specific Adsorption : Complex matrices can lead to fouling of the electrode surface, causing false signals. acs.orgfrontiersin.org

Bioreceptor Stability : Maintaining the activity and stability of the immobilized antibody or receptor over time is crucial for reproducibility. frontiersin.orgresearchgate.net

Sensitivity for Small Analytes : The impedance change caused by the binding of a low-molecular-weight analyte can be small, making detection difficult without signal amplification strategies. acs.org

Complexity of Detection : Miniaturizing the AC impedance detection hardware and simplifying the data analysis remain technical hurdles for widespread field deployment. acs.org

Colorimetric Detection Strategies for Enhanced Sensitivity

Colorimetric sensors offer a simple, cost-effective, and often instrument-free method for chemical detection, relying on a color change visible to the naked eye. rsc.orgmdpi.com Many modern colorimetric strategies utilize the unique optical properties of metal nanoparticles, such as gold (AuNPs) and silver (AgNPs). bohrium.commdpi.com The aggregation or disaggregation of these nanoparticles, induced by the presence of a target analyte, causes a distinct shift in their Localized Surface Plasmon Resonance (LSPR), resulting in a visible color change of the solution. mdpi.com

A potential strategy for this compound could involve functionalizing AuNPs with a specific receptor that binds to the tetrabromophthalate anion, causing the nanoparticles to aggregate. Another approach, demonstrated for general phthalate screening, involves chemically converting the phthalate into a dye. nih.gov In this method, the phthalate is hydrolyzed and then reacted with resorcinol (B1680541) in the presence of a sulfuric acid catalyst to form fluorescein, a highly colored and fluorescent marker, which can be quantified by absorbance spectrophotometry. nih.govresearchgate.net This technique offers a straightforward way to determine the total amount of phthalates in a sample at sub-micromolar levels. nih.gov

Optimized Sample Preparation and Extraction Techniques for Diverse Environmental and Biological Matrices

The accuracy of any analytical method is highly dependent on the efficiency and cleanliness of the sample preparation and extraction steps. For brominated phthalates, which can be present at trace levels in complex matrices like soil, sediment, water, and biological tissues, isolating the analyte from interfering substances is critical. nilu.nonih.govresearchgate.net

Several techniques are employed for the extraction of BFRs and phthalates:

Liquid-Liquid Extraction (LLE) : A conventional method where the analyte is partitioned between two immiscible solvents. It is often used for water samples but can be solvent-intensive. mdpi.com

Solid-Phase Extraction (SPE) : Widely used for water and liquid samples, SPE involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. nih.gov The analyte is then eluted with a small volume of solvent. This technique concentrates the analyte and removes impurities. mdpi.comnih.gov Magnetic SPE, using graphene-doped Fe3O4 nanocomposites, has shown high recovery rates (85-105%) for various BFRs from environmental waters. nih.gov

Pressurized Liquid Extraction (PLE) : Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to extract analytes from solid samples like soil and sediment quickly and with less solvent compared to traditional methods like Soxhlet extraction. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method has gained popularity for its simplicity and efficiency, especially in food and biological sample analysis. mdpi.com It involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) step for cleanup. mdpi.comnih.gov The QuEChERS approach has been successfully adapted for the analysis of phthalate esters and their metabolites in complex matrices like human milk and seafood. nih.govnih.govresearchgate.net

The choice of extraction method depends on the analyte's physicochemical properties, the sample matrix, and the required detection limits. nih.gov For lipophilic compounds like many BFRs, cleanup steps to remove fats and lipids, such as gel permeation chromatography or treatment with sulfuric acid, are often necessary, particularly for biological samples. nilu.no

Table 2: Comparison of Common Extraction Techniques for Brominated Compounds This table is interactive. You can sort and filter the data.

| Technique | Common Matrices | Primary Advantage(s) | Primary Disadvantage(s) | Typical Recovery Range |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water, Liquid Samples | High selectivity, concentration factor, low solvent use | Cartridge cost, potential for clogging | 80-110% |

| QuEChERS | Food, Biological Tissues, Soil | Fast, simple, low solvent use, effective cleanup | May require optimization for specific matrix/analyte pairs | 80-120% |

| Pressurized Liquid Extraction (PLE/ASE) | Soil, Sediment, Solid Waste | Automated, fast, reduced solvent consumption | High initial instrument cost | >90% |

| Ultrasonic-Assisted Extraction (UAE) | Soil, Sediment, Polymers | Simple setup, moderate efficiency | Can be less exhaustive than PLE or Soxhlet | 70-100% |

| Soxhlet Extraction | Soil, Sediment, Solid Samples | Exhaustive, well-established | Slow, high solvent consumption | >90% |

Computational Chemistry Approaches in the Study of Brominated Phthalate Compounds

Molecular Modeling and Simulation for Structural and Electronic Properties

Molecular modeling and simulation techniques are instrumental in elucidating the three-dimensional structure and electronic landscape of brominated phthalates. These methods allow for the detailed examination of molecular geometry, conformational possibilities, and the distribution of electronic charge, which are fundamental to understanding the chemical's interactions and reactivity.

While specific molecular modeling studies on Dipotassium (B57713) 3,4,5,6-tetrabromophthalate are not extensively documented in publicly available literature, the principles of these techniques can be applied to understand its likely structural and electronic features. Modeling would involve constructing the molecule's geometry, with the four bromine atoms and two carboxylate groups attached to the benzene (B151609) ring, and the potassium ions providing charge balance.

Simulations could explore the conformational flexibility of the phthalate (B1215562) backbone and the coordination of the potassium ions with the carboxylate groups. Furthermore, electronic property calculations would reveal the distribution of electrostatic potential, identifying electron-rich and electron-poor regions of the molecule. This information is crucial for predicting how the molecule might interact with other substances, including biological macromolecules. For instance, studies on other phthalates have used molecular docking to investigate their interactions with receptors like peroxisome proliferator-activated receptors (PPARs), providing insights into their biological activity. nih.govresearchgate.net

Table 1: Predicted Structural and Electronic Properties of Brominated Phthalates from Molecular Modeling (Note: This table is illustrative and based on general principles of molecular modeling as applied to brominated phthalates, not on specific experimental data for Dipotassium 3,4,5,6-tetrabromophthalate.)

| Property | Predicted Characteristic | Significance |

| Molecular Geometry | The benzene ring is largely planar, with the bromine atoms and carboxylate groups extending outwards. | Influences how the molecule fits into biological receptors or environmental matrices. |

| Conformational Flexibility | Limited rotation around the C-C bonds of the phthalate backbone. | Affects the molecule's ability to adopt different shapes and interact with various targets. |

| Electrostatic Potential | Electron-rich regions are located around the bromine atoms and carboxylate groups, while the aromatic ring is relatively electron-poor. | Dictates the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. |

| Dipole Moment | A significant dipole moment is expected due to the polar carboxylate groups and bromine atoms. | Influences solubility in polar solvents and interactions with polar molecules. |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Energetics and Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the chemical reactivity and degradation pathways of brominated phthalates. These methods can be used to calculate the energetics of chemical reactions, such as bond dissociation energies (BDEs), which are critical for predicting thermal decomposition mechanisms. researchgate.net

A study utilizing DFT to compute BDEs for a set of brominated flame retardants, including the structurally similar 3,4,5,6-tetrabromo-1,2-diethyl-phthalate, found that debromination is a dominant decomposition pathway for brominated phthalates. researchgate.net The calculations revealed that the C-Br bonds are susceptible to homolysis upon thermal degradation. researchgate.net Understanding these reaction energetics is crucial for assessing the persistence of these compounds and the potential formation of hazardous byproducts during incineration or environmental degradation.

DFT has also been employed to study the fragmentation mechanisms of phthalates in mass spectrometry. researchgate.net These studies provide insights into the intrinsic stability of different parts of the molecule and how it breaks apart under energetic conditions, which can be relevant for understanding its transformation in various chemical environments. researchgate.net For this compound, DFT calculations could be used to predict its thermal stability and the likelihood of different degradation pathways, such as the loss of bromine atoms or the breakdown of the phthalate structure.

Table 2: Calculated Bond Dissociation Enthalpies (BDEs) for a Related Brominated Phthalate using DFT (Data adapted from a study on 3,4,5,6-tetrabromo-1,2-diethyl-phthalate) researchgate.net

| Bond Type | Position on Phenyl Ring | Calculated BDE (kcal/mol) | Implication for Thermal Degradation |

| C-Br | 3 | Lower BDE | More susceptible to breaking |

| C-Br | 4 | Higher BDE | Less susceptible to breaking |

Predictive Modeling for Environmental Fate Parameters (e.g., Octanol-Water Partition Coefficient)

Predictive modeling is extensively used to estimate the environmental fate of chemicals, including brominated phthalates. A key parameter in these models is the octanol-water partition coefficient (Log KOW), which indicates a chemical's tendency to partition between fatty tissues and water, and thus its potential for bioaccumulation. nih.govepa.govntis.govresearchgate.net

Various computational models are available to estimate Log KOW values. A study comparing nine different computational models for novel brominated flame retardants, including bis(2-ethylhexyl) tetrabromophthalate, highlighted that while these models are valuable, their predictions can vary by several orders of magnitude. nih.govresearchgate.net This underscores the importance of validating computational predictions with experimental data where possible. The study found that models like KowWIN, XLogP3, and COSMOtherm could predict Log KOW values to within one order of magnitude for the calibration compounds. nih.govresearchgate.net

For this compound, its ionic nature (due to the potassium salt) would significantly influence its environmental partitioning behavior. Predictive models would need to account for its high water solubility and low volatility. Multimedia fate models can be used to predict the distribution of the chemical in different environmental compartments, such as water, soil, and air, based on its physicochemical properties. cefic-lri.org

Table 3: Comparison of Computational Models for Predicting Log KOW of Brominated Flame Retardants (Based on findings from a study on novel brominated flame retardants) nih.govresearchgate.net

| Computational Model | General Approach | Performance Note |

| KowWIN | Fragment contribution method | Predicted Log KOW values within one order of magnitude for calibration compounds. |

| XLogP3 | Atom-based method | Predicted Log KOW values within one order of magnitude for calibration compounds. |

| COSMOtherm | Quantum chemistry-based | Predicted Log KOW values within one order of magnitude for calibration compounds. |

| DirectML | Machine learning approach | Showed good predictive capability. |

Quantitative Structure-Property Relationship (QSPR) Studies and Predictive Design

Quantitative Structure-Property Relationship (QSPR) studies establish mathematical relationships between the chemical structure of a compound and its physicochemical properties. cadaster.eucadaster.eudtu.dkmst.dk These models are valuable for predicting the properties of new or untested chemicals based on their molecular descriptors. For brominated phthalates, QSPR models can be developed to predict a range of properties, including water solubility, vapor pressure, and Henry's law constant. cadaster.eucadaster.eu

QSPR models are also used in the predictive design of new chemicals with desired properties and reduced environmental impact. By identifying the structural features that contribute to undesirable properties, such as high persistence or toxicity, new molecules can be designed to be more environmentally benign. For example, in the context of flame retardants, QSPR can aid in the design of compounds that are effective in their primary function but have a lower potential for bioaccumulation and persistence. researchgate.netusq.edu.au

Table 4: Application of QSPR in the Study of Brominated Flame Retardants

| Predicted Property | Molecular Descriptors Used | Application in Predictive Design |

| Octanol-Water Partition Coefficient (LogKOW) | Molecular weight, number of bromine atoms, topological indices | Designing compounds with lower bioaccumulation potential. |

| Water Solubility (LogS) | Polar surface area, hydrogen bond donors/acceptors | Developing formulations for specific applications. |

| Endocrine Disrupting Activity | 3D molecular shape, electronic properties | Screening for potential hormonal effects and designing safer alternatives. |

Materials Science and Engineering Applications of Brominated Phthalate Derivatives

Integration into Polymer Systems for Enhanced Fire Resistance Performance

The incorporation of brominated phthalates into polymer matrices is a foundational strategy for imparting fire resistance. The high percentage of bromine in these compounds allows them to interfere with the chemistry of combustion, ultimately slowing or preventing the growth of a fire. This integration can be achieved through different mechanisms, each with distinct advantages and implications for the final properties of the material.

There are two primary methods for incorporating flame retardants into a polymer matrix: additive and reactive.

Additive Incorporation : In this method, the flame retardant is physically blended with the polymer. evitachem.com These additives are not chemically bonded to the polymer chains. Dipotassium (B57713) 3,4,5,6-tetrabromophthalate, being a salt, would typically be used as an additive flame retardant if incorporated directly. Additive flame retardants are versatile and can be used in a wide range of plastics, including polypropylene, polyethylene, and ABS resins. haihangchem.com However, a significant drawback of additive types is their potential to migrate out of the polymer over time, which can reduce the long-term flame retardancy of the material. evitachem.com

Reactive Incorporation : This approach involves chemically bonding the flame retardant into the polymer backbone. evitachem.com This creates a permanent and integral flame retardant system. While Dipotassium 3,4,5,6-tetrabromophthalate itself is not typically used as a reactive monomer, its precursor, tetrabromophthalic anhydride (B1165640) (TBPA), is widely used to synthesize reactive flame retardants. nih.gov TBPA is reacted with glycols (like diethylene glycol and propylene glycol) to form tetrabromophthalate diols. evitachem.com These diols possess hydroxyl (-OH) groups that can then react with other monomers, such as isocyanates in the production of polyurethanes, to become a permanent part of the polymer structure. evitachem.com This covalent bonding minimizes migration and ensures the flame retardancy is maintained throughout the life of the product. evitachem.com

The choice between an additive and reactive approach depends on the polymer type, processing requirements, and the desired performance characteristics of the final product.

Derivatives of tetrabromophthalic anhydride are highly effective in both thermoplastic and thermosetting polymers, most notably in polyurethanes and epoxy resins.

In polyurethanes (PU) , particularly rigid PU foams used for insulation, tetrabromophthalate diols are employed as reactive flame retardants. These diols, which contain a high percentage of aromatically bonded bromine (around 46%), are reacted into the polyurethane matrix. evitachem.com This integration results in foams with excellent fire resistance, characterized by low smoke emission and reduced flame propagation speed. evitachem.com The reactive nature ensures high stability within the mixed resins and helps maintain the foam's physical properties and cost-effectiveness. evitachem.com The versatility of these diols allows their use in Class I and Class II rigid foams, as well as in elastomers, coatings, and adhesives. evitachem.com

The table below outlines the typical properties of a commercial tetrabromophthalate diol used in polyurethane systems.

| Property | Value |

| Appearance | Brownish viscous liquid |

| Bromine Content | ~46% |

| Hydroxyl Value | 110-130 mg KOH/g |

| Acid Value | < 1.0 mg KOH/g |

| Viscosity @ 25°C | 7,500 - 100,000 cP |

| Water Content | < 0.1% |

Data compiled from multiple sources. evitachem.com

In thermosets like epoxy resins , which are extensively used in printed circuit boards and electronic components, brominated compounds are essential for meeting stringent flammability standards like UL 94 V-0. acs.org Tetrabromophthalic anhydride can be used as a reactive monomer in unsaturated polyester (B1180765) and epoxy resin formulations. nih.gov The incorporation of bromine into the resin matrix is a common strategy to ensure high thermal stability and processability. acs.org To achieve acceptable flame retardant performance in these applications, the resin must typically contain 16-22% bromine by weight. acs.org

Functional Materials Design and Development

The utility of tetrabromophthalate derivatives extends beyond simple fire resistance to the design of advanced functional materials, including composites and synergistic flame retardant systems.

The development of polymer nanocomposites, which involves incorporating nano-sized fillers into a polymer matrix, has opened new avenues for enhancing flame retardancy. sci-hub.st While specific research on this compound in nanocomposites is limited, the broader class of brominated flame retardants is known to be used in conjunction with nanofillers.

Nanofillers like montmorillonite clay, when dispersed in a polymer, can form a char layer on the surface during combustion. researchgate.net This layer acts as an insulating barrier, reducing the heat transfer rate and slowing the release of flammable volatiles. researchgate.net There is evidence that combining traditional brominated flame retardants with nano-dispersed clay can lead to synergistic improvements in fire retardancy in polymers like high impact polystyrene (HIPS). researchgate.net One patent describes the use of diallyl tetrabromophthalate, a derivative of TBPA, in flame-retardant polymers that also contain clay as a filler. google.com This suggests a potential role for tetrabromophthalate-based structures in the formulation of advanced flame-retardant nanocomposites, where the brominated compound provides gas-phase flame inhibition while the nanofiller enhances condensed-phase charring.

The effectiveness of brominated phthalates is often significantly enhanced when used in combination with other flame retardant compounds, a phenomenon known as synergism.

A classic synergistic combination is the use of halogenated flame retardants with antimony trioxide (Sb₂O₃) . haihangchem.com Antimony trioxide itself has little to no flame retardant effect, but when used with a bromine source, its efficacy is greatly amplified. haihangchem.com During combustion, the brominated compound releases hydrogen bromide (HBr), which then reacts with antimony trioxide to form antimony trihalides and oxyhalides. These antimony species are volatile and act as radical scavengers in the gas phase, interrupting the chemical chain reactions of the fire more efficiently than HBr alone.

Zinc borate is another multifunctional flame retardant that exhibits synergistic effects with halogenated compounds. chemicalbook.com It can promote the formation of a stable char layer, suppress smoke, and act as an afterglow suppressant. chemicalbook.com When used with brominated flame retardants, zinc borate can enhance the condensed-phase action, complementing the gas-phase mechanism of the bromine. chemicalbook.com